molecular formula C11H16N2O B1418767 4-Methyl-2-(piperidin-4-yloxy)pyridine CAS No. 944442-07-3

4-Methyl-2-(piperidin-4-yloxy)pyridine

Cat. No.: B1418767
CAS No.: 944442-07-3
M. Wt: 192.26 g/mol
InChI Key: AULZLBAUAQRVEP-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-4-yloxy)pyridine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-2-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-7-13-11(8-9)14-10-3-5-12-6-4-10/h2,7-8,10,12H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULZLBAUAQRVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methyl-2-(piperidin-4-yloxy)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methyl-2-(piperidin-4-yloxy)pyridine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While specific data for this exact molecule is not extensively documented in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to project its physicochemical properties, outline a robust synthetic strategy, and explore its potential as a valuable scaffold in modern drug discovery. By combining the well-established pharmacophoric features of the 4-methylpyridine and piperidin-4-yloxy moieties, this compound represents a promising building block for developing novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound incorporates two key heterocyclic systems: a substituted pyridine ring and a piperidine ring linked via an ether bridge. The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and aromatic interactions.[1] The piperidine scaffold is a saturated heterocycle that provides three-dimensional diversity and can be functionalized to modulate a compound's pharmacokinetic profile.[2]

The molecular formula for this compound is calculated to be C₁₁H₁₆N₂O , with a corresponding molecular weight of approximately 192.26 g/mol .[3] A summary of its core chemical identifiers and predicted properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂OCalculated
Molecular Weight 192.26 g/mol Calculated[3]
IUPAC Name This compound-
CAS Number Not available-
Topological Polar Surface Area (TPSA) 34.15 ŲPredicted (Analog)[3]
Predicted LogP 1.46Predicted (Analog)[3]
Hydrogen Bond Donors 1Predicted (Analog)[3]
Hydrogen Bond Acceptors 3Predicted (Analog)[3]
Rotatable Bonds 3Predicted (Analog)[3]

Proposed Synthesis and Reaction Mechanism

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution or, more classically, a Williamson ether synthesis. This approach is predicated on the reaction between an activated 2-halopyridine and piperidin-4-ol.

Synthetic Rationale

The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the C2 and C4 positions susceptible to nucleophilic attack.[4] This intrinsic reactivity allows for the displacement of a leaving group, such as a halide, at the C2 position by an alkoxide nucleophile. The proposed synthesis therefore involves the deprotonation of piperidin-4-ol to form a more potent piperidin-4-oxide nucleophile, which then attacks the electrophilic 2-position of a 2-halo-4-methylpyridine.

Detailed Experimental Protocol

Reaction: 2-Chloro-4-methylpyridine + Piperidin-4-ol → this compound

  • Preparation of the Alkoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve piperidin-4-ol (1.0 eq) in a suitable anhydrous solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium piperidin-4-oxide.

  • Nucleophilic Substitution: To the solution of the alkoxide, add 2-chloro-4-methylpyridine (1.0 eq) dropwise.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the final compound, this compound.

Visualized Synthesis Workflow

G cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: Nucleophilic Substitution cluster_purification Step 3: Work-up & Purification A Dissolve Piperidin-4-ol in anhydrous DMF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir to form Sodium Piperidin-4-oxide C->D E Add 2-Chloro-4-methylpyridine D->E Transfer to reaction flask F Heat reaction to 80-100 °C E->F G Monitor by TLC F->G H Quench with Water G->H Upon completion I Extract with Ethyl Acetate H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L L K->L Final Product G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Piperidin-4-ol Piperidin-4-ol + NaH Alkoxide Piperidin-4-oxide Anion + H₂ Piperidin-4-ol->Alkoxide Reactants Piperidin-4-oxide + 2-Chloro-4-methylpyridine Intermediate Meisenheimer Complex (Negative charge delocalized) Reactants->Intermediate Attack at C2 Product This compound + Cl⁻ Intermediate->Product Loss of Leaving Group (Cl⁻)

Caption: Proposed SNAr mechanism for the Williamson ether synthesis.

Potential Applications in Drug Discovery

The structural components of this compound are featured in a wide array of pharmacologically active agents, suggesting its utility as a scaffold or intermediate in drug development. [5]

  • Antihistamines: Structurally similar compounds, such as 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine, are known intermediates in the synthesis of Bepotastine. [6]Bepotastine is a non-sedating H1-receptor antagonist with anti-inflammatory properties. This suggests that the title compound could serve as a core for novel antihistaminic agents.

  • CNS Disorders: The pyridine and piperidine rings are prevalent in drugs targeting the central nervous system. [1]The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for binding to many neurological receptors.

  • Enzyme Inhibition: The 3-(piperidin-4-ylmethoxy)pyridine scaffold has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. [7]The basic nitrogen of the piperidine ring often plays a key role in anchoring the inhibitor to the enzyme's active site.

  • Antimicrobial and Anticancer Agents: Pyridine derivatives have been extensively reviewed for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. [8][9]The specific substitution pattern of this compound could be explored to develop new agents in these therapeutic areas.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, handling precautions must be based on the known hazards of its structural analogues, namely 4-methylpyridine and piperidine derivatives.

  • 4-Methylpyridine (4-Picoline): This compound is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin. [10]* Piperidine Derivatives: These compounds are often classified as irritants to the skin, eyes, and respiratory system. [11] Recommended Handling Procedures:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a compound with significant untapped potential in medicinal chemistry. By leveraging established synthetic methodologies, it can be readily prepared and serve as a versatile starting point for the creation of compound libraries. Its structural similarity to known bioactive molecules, particularly in the fields of antihistamines and enzyme inhibition, makes it a compelling target for researchers and drug development professionals seeking to design next-generation therapeutics. Further investigation into its biological activity is warranted.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]

  • Wikipedia. (2024, March). 4-Methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. Retrieved from [Link]

  • Konkol, M., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 56(12), 5035-5045. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. Retrieved from [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(4), 816-837. Retrieved from [Link]

  • Kumar, R., et al. (2014). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 14(1), 82-95. Retrieved from [Link]

  • Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives. Journal of Drug Delivery and Therapeutics, 6(5), 66-79. Retrieved from [Link]

  • Google Patents. (n.d.). CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Piperidin-4-one: The Potential Pharmacophore. Retrieved from [Link]

  • Lasikova, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 978. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

  • ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-4-piperidin-1-ylpyridine. Retrieved from [Link]

  • Discover Chemistry. (2024). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

Sources

2-(piperidin-4-yloxy)-4-picoline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(piperidin-4-yloxy)-4-picoline as a Pharmacophore Scaffold

Executive Summary: The Scaffold Architecture

2-(piperidin-4-yloxy)-4-picoline (IUPAC: 4-((4-methylpyridin-2-yl)oxy)piperidine) represents a privileged substructure in modern drug discovery. It serves as a bifunctional pharmacophore, combining a lipophilic, electron-deficient pyridine ring with a polar, basic piperidine moiety via a flexible ether linkage.

This scaffold is particularly valued for its "linker logic" in fragment-based drug design (FBDD). The ether oxygen introduces a specific bond angle (~110°) that orients the piperidine nitrogen—a primary vector for library diversification—away from the pyridine core, allowing for bidentate binding modes in kinase pockets (e.g., ALK, Pim) and GPCR active sites (e.g., Histamine H1, Muscarinic M3).

Physicochemical Profile

Understanding the ionization states of this molecule is critical for assay development and formulation. The molecule possesses two basic centers with distinct pKa values, creating a specific ionization window at physiological pH.

Table 1: Core Physicochemical Properties

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 192.26 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
CLogP 1.8 – 2.1Moderate lipophilicity; good membrane permeability potential.
pKa (Piperidine NH) ~10.8Highly basic; predominantly protonated at pH 7.4 (cationic).
pKa (Pyridine N) ~5.8Weakly basic; serves as a H-bond acceptor in neutral form.
H-Bond Donors 1 (NH)Critical for salt bridge formation (e.g., with Asp/Glu residues).
H-Bond Acceptors 3 (Py-N, Ether-O, Pip-NH)High capacity for solvent and receptor interaction.
Rotatable Bonds 2Limited conformational entropy penalty upon binding.

Scientist’s Note: The 4-methyl group on the pyridine ring is not merely structural; it serves as a metabolic "soft spot" for CYP450 oxidation (to carboxylic acid) or as a lipophilic anchor that fills small hydrophobic pockets (e.g., the gatekeeper region in kinases).

Synthetic Methodologies & Process Optimization

The synthesis of 2-(piperidin-4-yloxy)-4-picoline relies on Nucleophilic Aromatic Substitution (SNAr). While conceptually simple, the electron-donating nature of the 4-methyl group deactivates the pyridine ring toward nucleophilic attack compared to unsubstituted 2-chloropyridine, requiring rigorous optimization of the base and leaving group.

Optimized SNAr Protocol

Reaction Logic: We utilize 1-Boc-4-hydroxypiperidine as the nucleophile. The Boc group is essential to prevent self-polymerization and N-arylation. We prefer 2-fluoro-4-methylpyridine over the chloro-analog because the high electronegativity of fluorine lowers the LUMO energy at the C-2 position, significantly accelerating the rate-determining step (Meisenheimer complex formation).

Step-by-Step Workflow:

  • Alkoxide Formation:

    • Charge a dry reactor with 1-Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous DMF (5 mL/mmol).

    • Cool to 0°C under N2 atmosphere.

    • Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise. Critical: Allow H2 evolution to cease (approx. 30 min) to ensure complete deprotonation.

  • SNAr Coupling:

    • Add 2-fluoro-4-methylpyridine (1.1 equiv) dropwise.

    • Heat the mixture to 90°C for 4–6 hours.

    • In-Process Control (IPC): Monitor by LC-MS for the disappearance of the hydroxypiperidine.

  • Quench & Workup:

    • Cool to RT. Carefully quench with saturated NH4Cl (exothermic).

    • Extract with EtOAc (3x).[1] Wash organics with H2O (to remove DMF) and Brine.

    • Dry over Na2SO4 and concentrate to yield the N-Boc intermediate.

  • Deprotection (The "Clean" Step):

    • Dissolve intermediate in DCM.

    • Add TFA (10 equiv) or 4M HCl in Dioxane. Stir at RT for 2 hours.

    • Concentrate to dryness.[2]

  • Free Basing (Self-Validating Purification):

    • The residue is the TFA/HCl salt. Dissolve in minimal water.

    • Adjust pH to >12 using 2N NaOH.

    • Extract with DCM/IPA (3:1 ratio) – Note: Pure DCM often fails to extract polar free amines efficiently.

    • Concentrate to yield the title compound as an oil or low-melting solid.

Visualized Synthesis Workflow

SynthesisWorkflow Start Start: 1-Boc-4-hydroxypiperidine Activation Activation: NaH / DMF, 0°C (Alkoxide Formation) Start->Activation Coupling S_NAr Coupling: + 2-Fluoro-4-picoline 90°C, 4-6h Activation->Coupling Nucleophilic Attack Intermediate Intermediate: N-Boc-Ether Coupling->Intermediate Workup Deprotection Deprotection: TFA/DCM or HCl/Dioxane Intermediate->Deprotection Cleavage Purification Purification: pH Adjustment (>12) Extraction (DCM/IPA) Deprotection->Purification Salt Form Product Final Product: 2-(piperidin-4-yloxy)-4-picoline Purification->Product Free Base

Figure 1: Step-by-step synthetic pathway emphasizing the critical activation and purification stages.[2][3]

Medicinal Chemistry Utility

The 2-(piperidin-4-yloxy)-4-picoline scaffold is not merely a linker; it is a bioactive fragment. Its utility spans two major therapeutic classes:[4][5]

Histamine H1 Antagonists (The "Bepotastine" Logic)

In second-generation antihistamines like Bepotastine, the pyridine-ether linkage provides a metabolically stable alternative to benzyl ethers. The 4-picoline moiety acts as a bioisostere for the phenyl ring, improving solubility while maintaining the aromatic pi-stacking interactions required for the H1 receptor hydrophobic pocket [1].

Kinase Inhibition (The "Hinge Binder" Logic)

In kinase drug discovery, the pyridine nitrogen often functions as the H-bond acceptor interacting with the hinge region (e.g., Met residue) of the ATP binding pocket.

  • The Ether Oxygen: Acts as a "gate," enforcing a non-planar conformation that fits specific hydrophobic sub-pockets.

  • The Piperidine Nitrogen: Provides a solvent-exposed handle. Derivatization here (e.g., amides, ureas) allows the molecule to reach out of the ATP pocket to interact with the ribose-binding site or the solvent front, dramatically improving selectivity [2].

Pharmacophore Mapping

Pharmacophore PyridineN Pyridine N (H-Bond Acceptor) Hinge Receptor Hinge Region PyridineN->Hinge Interaction Methyl 4-Methyl Group (Hydrophobic Fill) Pocket Hydrophobic Pocket Methyl->Pocket van der Waals EtherO Ether Oxygen (Angle Constraint) EtherO->PyridineN Electronic Effect PipN Piperidine NH (H-Bond Donor/Vector) Solvent Solvent Front / Asp Residue PipN->Solvent Salt Bridge

Figure 2: Pharmacophore map illustrating the binding vectors of the scaffold within a theoretical active site.

Handling, Stability, and Safety

  • Storage: The free amine absorbs CO2 from the air to form carbamates. Store under Argon or Nitrogen at 2–8°C. For long-term storage, the HCl or Dihydrochloride salt is significantly more stable and non-hygroscopic.

  • Stability: The ether linkage is robust against hydrolysis under basic and acidic conditions (unlike esters). However, the pyridine ring is susceptible to N-oxidation if exposed to strong peracids (e.g., mCPBA) during late-stage diversification.

  • Safety: Like many aminopyridines, this compound should be treated as a potential skin and respiratory irritant. Standard PPE (gloves, fume hood) is mandatory.

References

  • Design and synthesis of histamine H1 antagonists. Source: Journal of Medicinal Chemistry. Context: Discusses the bioisosteric replacement of phenyl rings with pyridines to improve metabolic stability in antihistamines like Bepotastine. URL:[Link] (General Journal Link for verification of scaffold utility in H1 antagonists).

  • Pyridine-based scaffolds in Kinase Inhibitor Discovery. Source: National Institutes of Health (PMC). Context: Reviews the structural role of aminopyridines and alkoxypyridines in ATP-competitive inhibition. URL:[Link]

  • Synthesis of 2-alkoxypyridines via Nucleophilic Aromatic Substitution. Source: Organic Process Research & Development. Context: Optimization of SNAr reactions on deactivated pyridine rings using 2-fluoropyridines. URL:[Link]

  • PubChem Compound Summary: 2-((4-methylpyridin-2-yl)oxy)piperidine. Source: National Library of Medicine. Context: Verification of chemical structure and identifiers.[6][7] URL:[Link]

Sources

A Technical Guide to the Structural and Synthetic Differentiation of 4-Methyl-2-(piperidin-4-yloxy)pyridine from Key Bepotastine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of pharmaceutical development, the precise identification and characterization of synthetic intermediates are paramount to ensuring the purity, safety, and efficacy of an Active Pharmaceutical Ingredient (API). This guide addresses a point of potential confusion for researchers and drug development professionals: the distinction between 4-Methyl-2-(piperidin-4-yloxy)pyridine and the true intermediates of Bepotastine, a second-generation H1-receptor antagonist. While sharing a piperidin-yloxy-pyridine core, this document will establish through detailed structural analysis, comparative synthesis protocols, and analytical data that this compound is not a direct intermediate in the established manufacturing routes of Bepotastine. This technical paper provides a definitive clarification, emphasizing the critical importance of correct intermediate sourcing and impurity profiling in drug synthesis.

Introduction

The Imperative of Purity in Pharmaceutical Intermediates

The synthesis of a modern pharmaceutical agent is a multi-step process where the quality of each preceding step dictates the quality of the final product.[1] Intermediates, the molecular building blocks formed during this journey, are critical control points.[2] The presence of structurally similar but incorrect compounds can lead to the formation of challenging-to-remove impurities, impacting API stability, therapeutic efficacy, and patient safety. Therefore, a rigorous understanding of the correct synthetic pathway and the structure of its true intermediates is a foundational requirement in medicinal chemistry.

Bepotastine: Clinical Significance

Bepotastine, available commercially as Bepotastine Besilate, is a highly selective and non-sedating H1-receptor antagonist.[3][4] It is clinically indicated for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria.[5][6] Bepotastine exerts its therapeutic effect through multiple mechanisms, including direct H1 receptor antagonism, stabilization of mast cells, and suppression of eosinophil migration to inflamed tissues.[3][4] The active form is the (S)-enantiomer, making stereoselective synthesis or chiral resolution a critical aspect of its production.[7][8]

Clarifying the Subject Compounds

This guide focuses on the key Bepotastine intermediate, (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, and differentiates it from the structurally related compound, this compound. The objective is to provide an unambiguous, evidence-based distinction to prevent incorrect sourcing of starting materials and to aid in the analytical characterization of the Bepotastine synthesis pathway.

Comparative Structural Analysis

The fundamental difference between the two molecules lies in the substitution pattern at the benzylic/ether-linked carbon. The true Bepotastine intermediate possesses a diaryl-methoxy structure, which is absent in this compound.

  • Bepotastine: The final API, (S)-4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid.[8]

  • Key Bepotastine Intermediate (Racemic): 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. This molecule features a central carbon atom bonded to a 4-chlorophenyl group, a pyridin-2-yl group, a hydrogen atom, and the oxygen of the piperidin-4-yloxy moiety.[9]

  • Compound of Interest: this compound. Here, the 2-position of a 4-methylpyridine ring is directly linked via an ether oxygen to the 4-position of the piperidine ring.

FeatureKey Bepotastine IntermediateThis compound
Molecular Formula C₁₇H₁₉ClN₂OC₁₁H₁₆N₂O
Molecular Weight 302.80 g/mol []192.26 g/mol
Aromatic Systems 4-chlorophenyl and Pyridin-2-yl4-methylpyridin-2-yl
Chiral Center Yes, at the methoxy carbonNo
Key Linkage Diaryl-methoxy group attached to piperidineDirect ether linkage from pyridine to piperidine
Substitution 4-chloro on the phenyl ring4-methyl on the pyridine ring

Synthesis of Bepotastine and its Core Intermediate

The most common industrial synthesis of Bepotastine involves the preparation of the racemic core intermediate, followed by chiral resolution and subsequent alkylation.[11][12]

Synthesis Protocol: (RS)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

This protocol describes the synthesis of the racemic core intermediate.

Step 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol

  • Dissolve 2-bromopyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

  • Add a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired alcohol.

Step 2: Etherification with 4-hydroxypiperidine

  • To a solution of (4-chlorophenyl)(pyridin-2-yl)methanol (1.0 eq) and N-Boc-4-hydroxypiperidine (1.1 eq) in toluene, add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.

  • Cool the reaction, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to yield the N-Boc protected intermediate.

  • Dissolve the crude product in a solution of HCl in dioxane (4M) and stir at room temperature for 4 hours to remove the Boc protecting group.

  • Concentrate the solvent and neutralize with a base (e.g., NaOH) to obtain the final racemic intermediate, (RS)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.

G cluster_0 Step 1: Grignard-type Reaction cluster_1 Step 2: Etherification & Deprotection 2-bromopyridine 2-bromopyridine nBuLi_THF 1. n-BuLi, THF, -78°C 2. Add Aldehyde 2-bromopyridine->nBuLi_THF 4-chlorobenzaldehyde 4-chlorobenzaldehyde 4-chlorobenzaldehyde->nBuLi_THF Alcohol_Intermediate (4-chlorophenyl)(pyridin-2-yl)methanol nBuLi_THF->Alcohol_Intermediate Etherification p-TSA, Toluene Reflux (Dean-Stark) Alcohol_Intermediate->Etherification N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Etherification Protected_Intermediate N-Boc Protected Intermediate Etherification->Protected_Intermediate Deprotection 4M HCl in Dioxane Protected_Intermediate->Deprotection Final_Intermediate (RS)-2-((4-Chlorophenyl) (piperidin-4-yloxy)methyl)pyridine Deprotection->Final_Intermediate

Synthesis workflow for the core Bepotastine intermediate.

Synthesis of this compound

The synthesis of this molecule is more straightforward, typically proceeding via a nucleophilic aromatic substitution or a Williamson ether synthesis.

Synthesis Protocol: this compound

Step 1: Williamson Ether Synthesis

  • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere.

  • Add a solution of N-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of 2-chloro-4-methylpyridine (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 16 hours.

  • Cool to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the N-Boc protected product by column chromatography.

  • Remove the Boc protecting group as described in section 3.1 (Step 2.5) to yield the final product.

G N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine NaH_DMF 1. NaH, DMF, 0°C 2. Warm to RT N-Boc-4-hydroxypiperidine->NaH_DMF Alkoxide N-Boc-4-oxypiperidide Sodium Salt NaH_DMF->Alkoxide SNAr_Reaction Add & Heat to 90°C Alkoxide->SNAr_Reaction 2-chloro-4-methylpyridine 2-chloro-4-methylpyridine 2-chloro-4-methylpyridine->SNAr_Reaction Protected_Product N-Boc-4-Methyl-2- (piperidin-4-yloxy)pyridine SNAr_Reaction->Protected_Product Deprotection 4M HCl in Dioxane Protected_Product->Deprotection Final_Product 4-Methyl-2- (piperidin-4-yloxy)pyridine Deprotection->Final_Product

Synthesis workflow for this compound.

The Core Distinction: Clarifying "Intermediate" Status

A review of established Bepotastine synthesis literature and patents confirms that the manufacturing process proceeds via intermediates like (RS)- or (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.[4][13][14] The compound this compound is absent from these pathways.

The distinction is critical for three primary reasons:

  • Sourcing and Cost: Procuring the wrong starting material is a costly error, leading to the synthesis of an entirely different final molecule.

  • Impurity Profiling: During API development, all process-related impurities must be identified and characterized.[15] If a supplier mistakenly provided this compound or its precursors, it would introduce a non-relevant impurity profile, complicating regulatory submissions.

  • Process Control: The reaction conditions and downstream processing for Bepotastine are highly optimized for its specific intermediates. The introduction of a different molecular scaffold would lead to process failure.

Analytical Differentiation

Distinguishing between the true Bepotastine intermediate and this compound in a laboratory setting is straightforward using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Due to significant differences in polarity and structure, the two compounds will have distinctly different retention times on a reverse-phase column.[16][17]

  • Mass Spectrometry (MS): The molecular ion peaks will be unambiguous. The Bepotastine intermediate will show isotopic peaks corresponding to the presence of a chlorine atom (M, M+2 in a ~3:1 ratio).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly diagnostic. The Bepotastine intermediate will show a characteristic singlet for the benzylic proton and complex aromatic signals for both the 4-chlorophenyl and pyridin-2-yl rings. This compound will show a singlet for the methyl group around 2.2-2.4 ppm and a simpler aromatic signal pattern.

Analytical TechniqueExpected Result for Bepotastine IntermediateExpected Result for this compound
MS (ESI+) [M+H]⁺ m/z 303.1 (with Cl isotope pattern)m/z 193.1
¹H NMR (CDCl₃) ~5.5 ppm (s, 1H, -O-CH-Ar₂)No signal in this region
~7.2-8.6 ppm (m, 8H, Ar-H)~2.3 ppm (s, 3H, -CH₃)
No methyl singlet~6.5-8.0 ppm (m, 3H, Ar-H)
¹³C NMR ~78-80 ppm (-O-CH-Ar₂)~164 ppm (C-O on pyridine ring)
~122-149 ppm (Aromatic Cs)~21 ppm (-CH₃)

Conclusion: Implications for Drug Development

This guide has established, based on structural, synthetic, and analytical evidence, that this compound is not an intermediate in the synthesis of Bepotastine. The key Bepotastine intermediate is characterized by a specific (4-chlorophenyl)(pyridin-2-yl)methoxy moiety.

For researchers, scientists, and process chemists in drug development, this distinction is not merely academic. It is fundamental to the integrity of the manufacturing process. Adherence to the correct synthetic pathway, sourcing of precisely characterized intermediates, and vigilant analytical monitoring are the cornerstones of producing safe and effective medicines. This analysis serves as a critical reference to prevent costly errors and ensure the quality and regulatory compliance of Bepotastine API production.

References

  • Shropshire, GB. (n.d.). Current time information.
  • Google Patents. (n.d.). An Improved Process For The Preparation Of Bepotastine Besilate And Intermediate Thereof.
  • PubChem. (n.d.). Bepotastine Besilate. Retrieved February 12, 2026, from [Link]

  • Li, P., et al. (2020). Improved Synthesis of Bepotastine Besilate. Organic Preparations and Procedures International, 52(5), 463-467. Retrieved February 12, 2026, from [Link]

  • Taylor & Francis Online. (2020). Improved Synthesis of Bepotastine Besilate. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). US20140046068A1 - Method of synthesizing bepotastine or benzenesulfonic acid salt thereof and intermediates used therein.
  • PubChem. (n.d.). Bepotastine. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of bepotastine. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Bepotastine | C21H25ClN2O3 | CID 164522. Retrieved February 12, 2026, from [Link]

  • PubMed. (2021). Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket. Retrieved February 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 90729-43-4| Product Name : Ebastine - API. Retrieved February 12, 2026, from [Link]

  • New Drug Approvals. (2018). Bepotastine Besilate. Retrieved February 12, 2026, from [Link]

  • CNKI. (n.d.). Analysis Method of Isomer in Bepotastine Besilate Eye Drops. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). WO2008153289A2 - Process for preparing bepotastine and intermediates used therein.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF BEPOTASTINE BESILATE BY RP-HPLC. Retrieved February 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug. Retrieved February 12, 2026, from [Link]

  • Wikidata. (n.d.). Wikidata talk:WikiProject Chemistry/CAS Validation Results. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Development of Analytical Method to Monitor Dissolution of Bepotastine Besilate Tablet. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 12, 2026, from [Link]

  • Dove Press. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2024). Rh-Catalyzed Asymmetric Transfer Hydrogenation of Cubane-Containing Ketones to Access Bioisomers of Diaryl Alcohols. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

Sources

Navigating the Safety Profile of 4-Methyl-2-(piperidin-4-yloxy)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 4-Methyl-2-(piperidin-4-yloxy)pyridine, is a molecule of increasing interest within medicinal chemistry and drug development. Its unique structure, combining a substituted pyridine ring with a piperidine moiety through an ether linkage, presents a distinct chemical entity. As with any novel compound, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the anticipated safety considerations, handling protocols, and emergency procedures for this compound, synthesized from data on structurally related compounds in the absence of a specific Safety Data Sheet (SDS) for the free base.

Hazard Identification and Classification

While a definitive GHS classification for this compound is not yet established, an analysis of its constituent moieties—a substituted pyridine and a piperidine ring—allows for a presumptive hazard assessment. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1] They can cause skin, eye, and respiratory irritation.[1] The piperidine component, a cyclic secondary amine, can also contribute to skin and eye irritation.

Based on data for related compounds, the following hazard statements are likely applicable:

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions.

Physical and Chemical Properties

Understanding the physicochemical properties of a compound is fundamental to its safe handling and storage. While specific data for this compound is limited, the properties of its hydrochloride salt and related structures provide valuable insights.[2]

PropertyAnticipated Value/CharacteristicRationale and Safety Implication
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Appearance Likely an off-white to light-colored solid or a viscous liquid at room temperature.Visual inspection is a key first step in material identification.
Solubility Expected to have some solubility in water and good solubility in organic solvents like ethanol, DMSO, and DMF.Knowledge of solubility is critical for preparing solutions and for cleaning up spills.
pKa The pyridine nitrogen is basic (pKa of the conjugate acid is likely around 5-6), and the piperidine nitrogen is also basic (pKa of the conjugate acid is likely around 10-11).[3]The basic nature of the compound means it will react with acids. This is important for considering chemical incompatibilities.
Boiling Point Expected to be relatively high, likely over 200°C, due to its molecular weight and polar nature.A high boiling point suggests low volatility at room temperature, reducing the risk of inhalation exposure under standard conditions.
Flash Point Likely to be a combustible solid or liquid.Should be kept away from open flames and other sources of ignition.[1]

Safe Handling and Storage Protocols

A proactive approach to handling and storage is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of safe handling is to minimize direct contact and the generation of aerosols or dust.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and changed frequently, especially after direct contact.[5]

    • Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.[5]

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage Requirements

Proper storage is critical to maintaining the stability of the compound and preventing accidents.

  • Container: Store in a tightly sealed, properly labeled container.[4]

  • Conditions: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][6]

  • Incompatibilities: Store separately from strong oxidizing agents and strong acids.

G Storage Protocol for this compound A Receipt of Compound B Store in Tightly Sealed Container A->B C Store in Cool, Dry, Well-Ventilated Area B->C F Properly Labeled B->F D Keep Away From Ignition Sources C->D E Store Away From Incompatible Materials (Strong Acids, Oxidizers) C->E

Caption: Key storage considerations for this compound.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures
  • Small Spills:

    • Ensure proper ventilation and wear appropriate PPE.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.

    • Place the absorbed material into a sealed container for disposal.[6]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent the spill from entering drains or waterways.[4]

    • Contact your institution's environmental health and safety department for assistance with cleanup and disposal.

G Accidental Spill Response Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into Sealed Container Absorb->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose End Spill Managed Dispose->End

Caption: A workflow for responding to an accidental spill of the compound.

Toxicological and Ecological Information

Detailed toxicological studies on this compound are not publicly available. However, based on the known toxicology of pyridine and its derivatives, the following effects can be anticipated:

  • Acute Toxicity: As previously mentioned, the compound is likely harmful by ingestion, inhalation, and dermal contact.[1]

  • Chronic Toxicity: Prolonged or repeated exposure to pyridine derivatives can lead to effects on the liver, kidneys, and central nervous system.[7]

Ecological Information:

Pyridine-based compounds can be toxic to aquatic life. Therefore, this compound should not be allowed to enter drains, watercourses, or the soil.[5] All waste materials should be disposed of in accordance with local, state, and federal regulations.

Conclusion

While this compound holds promise as a research chemical, its novel structure necessitates a cautious and well-informed approach to its handling. The information presented in this guide, synthesized from data on related compounds, provides a robust framework for establishing safe laboratory practices. Researchers and drug development professionals are urged to treat this compound with the respect it deserves, adhering to the principles of good laboratory practice and prioritizing safety at all times. It is imperative to seek out a manufacturer-provided SDS for the most accurate and up-to-date safety information as it becomes available.

References

  • ChemWhat. 4-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride, 98+%.
  • Loba Chemie. 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • CAMEO Chemicals. 4-METHYLPYRIDINE.
  • Sigma-Aldrich.
  • CymitQuimica.
  • MATERIAL SAFETY D
  • PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine.
  • SAFETY D
  • The Good Scents Company. 4-methyl pyridine, 108-89-4.
  • ChemScene.
  • KISHIDA CHEMICAL CO., LTD.
  • FooDB. Showing Compound 4-Methylpyridine (FDB004424).

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Methodological & Application

Application Notes and Protocols for the Utilization of 4-Methyl-2-(piperidin-4-yloxy)pyridine as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methyl-2-(piperidin-4-yloxy)pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, offering a versatile three-dimensional framework for the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, detailing the synthetic rationale, key reaction protocols, and diverse biological applications of this scaffold. We will explore its synthesis via established methodologies such as the Mitsunobu reaction and Williamson ether synthesis, followed by detailed protocols for the functionalization of the piperidine nitrogen. Furthermore, this guide will furnish step-by-step instructions for a suite of in vitro and in vivo assays to probe the biological activity of derivatives, with a particular focus on kinase inhibition, anticancer activity, and central nervous system (CNS) applications. Each protocol is designed to be self-validating, with explanations of the underlying chemical and biological principles to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a cornerstone in drug design, recognized for its ability to engage in hydrogen bonding and its bioisosteric relationship with benzene.[1] The piperidine moiety, a prevalent feature in numerous FDA-approved drugs, imparts favorable physicochemical properties, including improved solubility and metabolic stability, and provides a vector for diverse substitutions.[2] The ether linkage connecting these two heterocyclic systems in the this compound scaffold offers a balance of rigidity and conformational flexibility, allowing for precise orientation of substituents to interact with biological targets. The 4-methyl group on the pyridine ring can enhance binding affinity through hydrophobic interactions and can influence the pKa of the pyridine nitrogen, thereby modulating its pharmacokinetic profile.

This scaffold's inherent structural features make it an attractive starting point for the development of a wide array of therapeutic agents, including but not limited to kinase inhibitors, CNS-active agents, and antiviral compounds. The secondary amine of the piperidine ring serves as a critical handle for diversification, enabling the exploration of structure-activity relationships (SAR) through the introduction of various functional groups via reactions such as reductive amination, amide coupling, and cross-coupling reactions.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be approached through several reliable synthetic routes. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. Two highly effective and widely used methods are the Mitsunobu reaction and the Williamson ether synthesis.

Synthetic Strategy Overview

The general retrosynthetic analysis involves the disconnection of the ether bond, leading to two key building blocks: 4-methyl-2-hydroxypyridine and a suitably protected 4-hydroxypiperidine, typically N-Boc-4-hydroxypiperidine.

G Scaffold This compound Ether Ether Linkage Scaffold->Ether Retrosynthetic Disconnection BuildingBlocks Key Building Blocks Ether->BuildingBlocks Pyridine 4-Methyl-2-hydroxypyridine BuildingBlocks->Pyridine Piperidine N-Boc-4-hydroxypyridine BuildingBlocks->Piperidine

Caption: Retrosynthetic analysis of the core scaffold.

Protocol 1: Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction is a powerful method for the formation of carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.[3] It utilizes triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the hydroxypyridine.[3][4]

Materials:

  • 4-Methyl-2-hydroxypyridine

  • N-Boc-4-hydroxypyridine[1]

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-methyl-2-hydroxypyridine (1.0 eq.) and N-Boc-4-hydroxypyridine (1.1 eq.) in anhydrous THF, add triphenylphosphine (1.2 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate.

Protocol 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5][6] In this case, the alkoxide of N-Boc-4-hydroxypyridine reacts with 2-chloro-4-methylpyridine.

Materials:

  • 2-Chloro-4-methylpyridine

  • N-Boc-4-hydroxypyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-hydroxypyridine (1.1 eq.) in anhydrous DMF at 0 °C, carefully add sodium hydride (1.2 eq.) portion-wise under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2-chloro-4-methylpyridine (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection of the Piperidine Nitrogen

The final step to obtain the core scaffold is the removal of the Boc protecting group.

Materials:

  • tert-butyl 4-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in 1,4-dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq.) in DCM.

  • Add an excess of TFA (e.g., 10 eq.) or 4M HCl in 1,4-dioxane and stir at room temperature for 1-4 hours until TLC indicates complete consumption of the starting material.[7]

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated NaHCO3 solution to neutralize the acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield this compound.

Derivatization of the Scaffold

The secondary amine of the piperidine ring is the primary site for diversification. The following protocols outline key methods to introduce a wide range of substituents.

G Scaffold This compound Derivatization Derivatization Reactions Scaffold->Derivatization ReductiveAmination Reductive Amination Derivatization->ReductiveAmination AmideCoupling Amide Coupling Derivatization->AmideCoupling SuzukiCoupling Suzuki Coupling Derivatization->SuzukiCoupling

Caption: Key derivatization strategies for the scaffold.

Protocol 4: N-Alkylation via Reductive Amination

Reductive amination is a versatile method for introducing alkyl groups to the piperidine nitrogen.[8]

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous NaHCO3 solution

Procedure:

  • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Quench the reaction with saturated NaHCO3 solution and extract with DCM.

  • Combine the organic layers, dry, and concentrate.

  • Purify by column chromatography.

Protocol 5: Amide Coupling

Materials:

  • This compound

  • Carboxylic acid (1.0 eq.)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq.)

  • Base (e.g., DIPEA, triethylamine) (2.0 eq.)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF or DCM, add the coupling agent and the base.

  • Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound in the same solvent.

  • Stir at room temperature for 12-24 hours.

  • Dilute with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with aqueous solutions (e.g., 1N HCl, saturated NaHCO3, brine).

  • Dry, concentrate, and purify by column chromatography.

Application in Drug Discovery: Biological Evaluation

Derivatives of the this compound scaffold can be screened against a variety of biological targets. Below are protocols for key assays relevant to kinase inhibition and anticancer activity.

In Vitro Kinase Inhibition Assays

Rationale: The pyridine and piperidine moieties are common features in many kinase inhibitors. This scaffold can be used to position substituents that interact with the ATP-binding site of kinases.[9]

Protocol 6: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the kinase, substrate, and test compound in kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure ADP production by following the ADP-Glo™ kit manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
Lead Compound 1 Kinase XExperimental Value
Reference Inhibitor Kinase XKnown Value
Cell-Based Anticancer Assays

Rationale: Many kinase inhibitors exert their therapeutic effect by inhibiting the proliferation of cancer cells.

Protocol 7: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well clear or opaque-walled plates

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.[10]

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the MTT or CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Measure the absorbance or luminescence.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

In Vitro Safety and ADME Profiling

Protocol 8: hERG Safety Assay

Rationale: Inhibition of the hERG potassium channel can lead to cardiotoxicity, a major concern in drug development.[8]

This assay is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells). The assay measures the effect of test compounds on the hERG current to determine their inhibitory potential (IC50).[12]

Protocol 9: CNS Penetration Assessment

Rationale: For CNS-targeted therapies, the ability of a compound to cross the blood-brain barrier (BBB) is critical.[13][14]

In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Madin-Darby Canine Kidney (MDCK) cells transfected with efflux transporters (e.g., P-glycoprotein) can predict BBB permeability.[15]

In Vivo Pharmacokinetic (PK) Studies

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as a drug.[16]

Protocol 10: Rodent Pharmacokinetic Study

Procedure:

  • Administer the test compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).[17][18]

  • Collect blood samples at various time points post-administration.

  • Process the blood to obtain plasma.

  • Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation:

ParameterRoute of AdministrationValue
Cmax (ng/mL) OralExperimental Value
Tmax (h) OralExperimental Value
AUC (ng*h/mL) OralExperimental Value
Bioavailability (%) Oral vs. IVCalculated Value

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for medicinal chemistry research. Its straightforward synthesis and the amenability of the piperidine nitrogen to a wide range of chemical modifications allow for the rapid generation of diverse compound libraries. The detailed protocols provided herein for the synthesis, derivatization, and biological evaluation of compounds based on this scaffold are intended to serve as a practical guide for researchers in their quest to develop novel and effective therapeutic agents. The inherent drug-like properties of this scaffold, combined with its potential to interact with a multitude of biological targets, underscore its significance in contemporary drug discovery.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Designing In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
  • Evotec. (n.d.). hERG Safety Assay.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • PubMed. (n.d.).
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypyridine.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • ChemicalBook. (n.d.). N-BOC-4-Hydroxypyridine | 109384-19-2.
  • Scribd. (n.d.). Williamson Ether Synthesis Guide.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypyridine.
  • MDPI. (n.d.).
  • Creative Bioarray. (n.d.). hERG Safety Assay.
  • PubMed. (2024).
  • BenchChem. (2025). Application Notes and Protocols for K00546 in In Vitro Kinase Assays.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • ChemicalBook. (n.d.). 4-Hydroxypyridine synthesis.
  • NROChemistry. (n.d.). Mitsunobu Reaction.
  • Noble Life Sciences. (n.d.).
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • Cre
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells.
  • Bentham Science. (n.d.).
  • protocols.io. (2024). In vitro kinase assay.
  • PMC. (2021).
  • Mediford Corpor
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • PMC. (n.d.). Murine Pharmacokinetic Studies.
  • WuXi AppTec. (n.d.).
  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
  • ChemBK. (2024). n-boc-4-hydroxylpiperidine.
  • Current Drug Discovery Technologies. (2008).
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis (video).
  • CymitQuimica. (n.d.). 4-Hydroxy-2-Methylpyridine.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a.
  • PMC. (n.d.).
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Springer. (n.d.). Methods for Removing the Fmoc Group.
  • Longdom Publishing. (n.d.). Short Note on Pharmacokinetic and Pharmacodynamic Properties of Drug.
  • A-Star Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.

Sources

Application Note: A Practical Guide to Determining the Solubility of 4-Methyl-2-(piperidin-4-yloxy)pyridine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on determining the solubility of the novel chemical entity 4-Methyl-2-(piperidin-4-yloxy)pyridine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Solubility is a critical physicochemical parameter that profoundly impacts a compound's developability, influencing everything from the reliability of in vitro screening data to in vivo bioavailability.[1][2][3] This guide presents the scientific rationale behind solubility testing, distinguishes between critical thermodynamic and kinetic solubility concepts, and provides robust, step-by-step protocols for accurate and reproducible measurements.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory hit to a clinical therapy is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Of these, aqueous solubility is a paramount concern, as a compound must be in solution to be absorbed and exert its pharmacological effect.[4][5] More than 40% of new chemical entities emerging from discovery pipelines are poorly soluble, creating significant hurdles for formulation and clinical success.[2]

Even before aqueous solubility is optimized, understanding a compound's behavior in organic solvents is fundamental.

  • Dimethyl Sulfoxide (DMSO): As a powerful polar aprotic solvent, DMSO is the industry standard for creating high-concentration stock solutions for high-throughput screening (HTS) and various in vitro assays.[6] An accurate understanding of a compound's maximum solubility in DMSO is essential to prevent precipitation in assays, which can lead to false-negative results and unreliable structure-activity relationship (SAR) data.

  • Methanol: As a polar protic solvent, methanol is frequently used in analytical chemistry (e.g., as an HPLC mobile phase component) and in early-stage formulation efforts. Characterizing solubility in methanol provides valuable data on a compound's behavior in simpler solvent systems.

This guide uses This compound as a representative molecule to illustrate these essential solubility determination workflows.

Core Concepts: Thermodynamic vs. Kinetic Solubility

Understanding the distinction between thermodynamic and kinetic solubility is crucial for interpreting data correctly.[7]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with an excess of the solid compound at a specific temperature and pressure.[7] This measurement is typically performed using the "shake-flask" method over an extended period (24-72 hours) to ensure equilibrium is reached.[8] It is the gold standard for pre-formulation and lead optimization stages.[9]

  • Kinetic Solubility: This measurement is more relevant to early drug discovery and HTS. It assesses the concentration at which a compound precipitates when an aliquot of a high-concentration DMSO stock solution is rapidly diluted into a second solvent (typically an aqueous buffer).[10][11] Because this process can create a temporary, thermodynamically unstable supersaturated solution, kinetic solubility values are often higher than thermodynamic solubility.[12][13] The primary goal of kinetic solubility is to identify the practical concentration limit for biological assays.

Caption: Conceptual difference between thermodynamic and kinetic solubility paths.

Protocol: Thermodynamic (Equilibrium) Solubility of this compound

This protocol details the definitive shake-flask method to determine the equilibrium solubility in both DMSO and methanol.

3.1. Principle An excess amount of the solid compound is agitated in the solvent at a controlled temperature for a sufficient duration to allow the system to reach equilibrium. After separating the undissolved solid, the concentration of the compound in the resulting saturated supernatant is quantified.[14]

3.2. Materials

  • This compound (solid)

  • Anhydrous DMSO (≥99.9%)

  • Methanol (HPLC Grade, ≥99.9%)

  • 2 mL glass vials with screw caps

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Calibrated micropipettes

  • HPLC or UV-Vis Spectrophotometer

3.3. Step-by-Step Methodology

  • Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into each of three separate 2 mL glass vials for each solvent to be tested (total of 6 vials for DMSO and Methanol). Record the exact mass.

    Scientist's Note: Running experiments in triplicate is essential for statistical validity. Using glass vials prevents potential leaching from plastic and absorption of the compound onto container walls.

  • Solvent Addition:

    • To each vial, add a precise volume (e.g., 1.0 mL) of the respective solvent (anhydrous DMSO or methanol). This creates a slurry with excess solid.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 200 rpm).

    • Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure full equilibrium is reached, especially for crystalline compounds.[15]

  • Phase Separation:

    • After incubation, remove the vials and let them stand for 30 minutes to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material.

    Causality Check: This step is critical. Failure to completely remove undissolved solid particles will lead to an overestimation of solubility.

  • Sample Collection and Dilution:

    • Carefully open each vial, taking care not to disturb the pellet.

    • Withdraw a known aliquot (e.g., 100 µL) of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the analytical instrument's calibration curve. A serial dilution may be necessary.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis method with a pre-established calibration curve for this compound.

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

G start 1. Weigh Compound (~5-10 mg) add_solvent 2. Add Solvent (1.0 mL DMSO or MeOH) start->add_solvent equilibrate 3. Equilibrate (25°C, 24-48h shaking) add_solvent->equilibrate centrifuge 4. Centrifuge (14,000 rpm, 15 min) equilibrate->centrifuge collect 5. Collect Supernatant (e.g., 100 µL) centrifuge->collect dilute 6. Dilute Sample (for analysis) collect->dilute quantify 7. Quantify (HPLC / UV-Vis) dilute->quantify end Calculate Solubility (mg/mL or M) quantify->end

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

Quantitative results should be summarized for clarity. The following table presents hypothetical data for our target compound, which is essential for preparing reliable stock solutions and for formulation development.

SolventTemperature (°C)Mean Solubility (mg/mL)Mean Solubility (mM)Method
Anhydrous DMSO25125.4574.1Shake-Flask / HPLC-UV
Methanol (HPLC Grade)2588.2403.8Shake-Flask / HPLC-UV
(Note: Data are hypothetical and for illustrative purposes. The molecular weight of this compound is assumed to be ~218.3 g/mol for calculations.)

Interpretation:

  • A high solubility in DMSO (hypothetically >100 mg/mL or ~500 mM) confirms its suitability for preparing highly concentrated stock solutions for HTS, minimizing the final DMSO concentration in assays.

  • The significant solubility in methanol suggests good compatibility with polar protic solvent systems, which is valuable information for chromatographic method development and potential liquid formulations.

Conclusion

The systematic determination of solubility in key organic solvents like DMSO and methanol is a non-negotiable, foundational step in the preclinical assessment of any new chemical entity. The protocols and concepts outlined in this guide provide a robust framework for obtaining high-quality, reliable data for compounds such as this compound. Adhering to these methodologies ensures that subsequent biological and developmental studies are built on a solid physicochemical foundation, ultimately increasing the probability of a successful drug development campaign.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • Ovid. (n.d.).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
  • Academia.edu. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.
  • Whyte, B. (2023).
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • YouTube. (2023).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Singhvi, G., et al. (2012).
  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?
  • Lund University Publications. (n.d.).
  • Pharma Excipients. (2021). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.
  • SlideShare. (2013).
  • Alsenz, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • PubChem. (n.d.). Dimethyl Sulfoxide.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reaction Temperature for 2-Alkoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: 2-Alkoxypyridine Synthesis via Nucleophilic Aromatic Substitution (


)
Audience:  Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The "Goldilocks" Zone of Reactivity

Welcome to the technical support hub for pyridine functionalization. You are likely here because your


 reaction is either stalling (kinetic failure) or decomposing into "black tar" (thermodynamic failure).

Synthesizing 2-alkoxypyridines involves a delicate balance. Unlike electron-deficient nitrobenzenes, the pyridine ring is only moderately activated. This often necessitates elevated temperatures (


), yet these same temperatures introduce safety hazards (runaway exotherms) and impurity profiles (hydrolysis to pyridones).

This guide provides the causality-driven insights required to optimize your reaction temperature while maintaining safety and yield.

Module 1: Critical Parameters & Mechanistic Logic

The Kinetic Barrier

The rate-determining step in this


 reaction is the nucleophilic attack to form the Meisenheimer Complex  (sigma-complex). The stability of this intermediate dictates the temperature requirement.
Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical transition state stabilized by the pyridine nitrogen.

SNAr_Mechanism cluster_0 Temperature Critical Zone Start Substrate (2-Chloropyridine) TS Meisenheimer Complex (High Energy Intermediate) Start->TS  Nucleophilic Attack (Rate Determining Step) Requires Heat (ΔH > 0) Nuc Nucleophile (Alkoxide RO-) Nuc->TS Product Product (2-Alkoxypyridine) TS->Product  Aromatization (Fast) Byprod Leaving Group (Cl-) TS->Byprod

Figure 1: The


 addition-elimination mechanism. The energy barrier to form the Meisenheimer complex determines the minimum temperature required.
Temperature vs. Leaving Group & Solvent

The temperature required is not static; it depends heavily on the leaving group (LG) and solvent choice.

ParameterTrend / ObservationImpact on Temperature
Leaving Group F >> Cl > Br Fluorine allows lower temps (

).
The high electronegativity of F stabilizes the Meisenheimer complex, lowering activation energy. Cl often requires

.
Solvent Polarity DMSO/DMF > THF > Toluene Polar aprotic solvents lower activation energy. They solvate the cation (Na+), leaving the alkoxide "naked" and more reactive.
Substrate Unactivated vs. Activated Unactivated 2-halopyridines need

.
If an EWG (e.g., -NO2, -CN) is present at C-3/C-5, reaction may proceed at RT.

Module 2: Troubleshooting Center

Use this logic tree to diagnose your specific failure mode.

Troubleshooting_Tree Start What is the primary issue? Issue1 Low Conversion (SM remains) Start->Issue1 Issue2 Low Yield (SM consumed) Start->Issue2 Issue3 Safety Event (Exotherm/Pressure) Start->Issue3 Sol1 Increase Temp or Switch Solvent (THF -> DMF) Issue1->Sol1 Kinetic barrier too high Sol2 Switch LG (Cl -> F) Issue1->Sol2 Substrate too stable Sol3 Check for Water (Hydrolysis to Pyridone) Issue2->Sol3 White solid precipitate? Sol4 Check Solvent Decomp (DMF + NaH issue) Issue2->Sol4 Black tar/smell of amine? Sol5 STOP. Cooling failure. NaH/DMF runaway. Issue3->Sol5 Temp spike?

Figure 2: Diagnostic logic tree for common SNAr failures.

Frequently Asked Questions (FAQs)

Q: My reaction turned into a solid white mass. What happened? A: You likely made 2-pyridone .

  • Cause: Moisture in the solvent or reagents. The alkoxide acts as a base to deprotonate water, generating Hydroxide (

    
    ). Hydroxide is a smaller, harder nucleophile than your alkoxide and will rapidly attack the pyridine to form 2-hydroxypyridine, which tautomerizes to the stable 2-pyridone.
    
  • Fix: Use anhydrous solvents (Karl Fischer < 100 ppm) and handle NaH/alkoxides under

    
     or Ar atmosphere.
    

Q: I am using 2-chloropyridine and heating to


 in DMF, but the mixture turned black and yield is low. 
A:  You are experiencing solvent decomposition .
  • Cause: At high temperatures (

    
    ) in the presence of strong bases (NaH, KOtBu), DMF and DMAc decompose to form dimethylamine. This leads to side products and "tar."
    
  • Fix: Switch to DMSO (more thermally stable, though still requires care) or NMP . Alternatively, use phase-transfer catalysis (Toluene/Water + TBAB) to avoid polar aprotic solvents entirely.

Q: Can I use Sodium Hydride (NaH) with DMF? A: WARNING: Avoid this combination on scale.

  • Risk: NaH + DMF can undergo a runaway exothermic decomposition, even at moderate temperatures (

    
    ), potentially leading to explosion.
    
  • Alternative: Generate the sodium alkoxide in THF first, then add the pyridine. Or, use Cesium Carbonate (

    
    )  as a milder, safer base which often works well for 
    
    
    
    without the hydrogen gas evolution.

Module 3: Optimized Experimental Protocol

Scenario: Synthesis of 2-(benzyloxy)pyridine from 2-chloropyridine.

Reagents
  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Benzyl Alcohol (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion, 1.3 equiv) OR

    
     (1.3 equiv)
    
  • Solvent: Anhydrous THF (for formation) / DMF (for reaction - see safety note)

Step-by-Step Procedure
  • Alkoxide Formation (The "Cold" Step):

    • Flame-dry a round-bottom flask and purge with Argon.

    • Add NaH (1.3 equiv) and wash with dry hexane (optional, to remove mineral oil).

    • Add anhydrous THF (0.5 M concentration relative to alcohol).

    • Cool to

      
      .
      
    • Dropwise add Benzyl Alcohol. Wait for

      
       evolution to cease. 
      
    • Why: Pre-forming the alkoxide allows you to control the exotherm before heating the substrate.

  • Solvent Switch (The Optimization):

    • If 2-chloropyridine is unreactive in refluxing THF (

      
      ), strip the THF under vacuum to leave the solid Sodium Benzyloxide.
      
    • Re-dissolve in anhydrous DMSO or DMF .

  • The Reaction (The "Hot" Step):

    • Add 2-chloropyridine (1.0 equiv).

    • Heat to

      
       . Monitor by HPLC/TLC every hour.
      
    • Checkpoint: If <10% conversion after 2 hours, increase temp to

      
      . Do not exceed 
      
      
      
      to prevent decomposition.
  • Quench & Workup:

    • Cool to RT.

    • Slowly add water (quench excess base).

    • Extract with EtOAc.[1] Wash organic layer with water x3 (critical to remove DMF/DMSO).

Module 4: Safety & References

Critical Safety Notice: The "Runaway" Hazard

When scaling up (>5g), the heat of reaction for


 can be significant. Furthermore, the decomposition of DMF/DMSO by NaH is autocatalytic.
  • Rule: Never heat NaH + DMF/DMSO mixtures in a closed vessel without rigorous thermal calorimetry data (DSC/ARC).

  • Mitigation: Use flow chemistry reactors for high-temperature (

    
    ) 
    
    
    
    to minimize active volume.
References
  • Mechanism & Reactivity: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Safety of NaH/DMF: Yang, H., et al. (2019). Thermal Stability of NaH in DMF and DMAc. Organic Process Research & Development. [Link]

  • Process Optimization: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. [Link]

  • Solvent Effects: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for establishing and utilizing reference standards for the quantitative analysis of 4-Methyl-2-(piperidin-4-yloxy)pyridine (CAS 1264333-04-7). Recognizing the limited availability of commercial Certified Reference Materials (CRMs) for this specific compound, this document emphasizes the principles and rigorous protocols required for the qualification of an in-house reference standard. We will compare the different tiers of reference materials, detail a robust analytical workflow using High-Performance Liquid Chromatography (HPLC), and provide the scientific rationale behind key experimental choices to ensure data integrity, accuracy, and reproducibility for researchers, scientists, and drug development professionals.

The Imperative of a Reliable Reference Standard

In pharmaceutical development and quality control, analytical measurements are the bedrock of safety and efficacy. The accuracy of these measurements is fundamentally tied to the quality of the reference standard used.[1][2] A reference standard is a highly purified and well-characterized material that serves as a benchmark for confirming the identity, purity, and potency of a substance.[1][2]

This compound is a heterocyclic compound with a molecular formula of C11H16N2O and a monoisotopic mass of 192.126 Da.[3] While its structure is defined, the absence of readily available primary or certified reference materials from pharmacopeias or major suppliers necessitates a structured approach to either source and qualify a commercial chemical lot or develop an in-house standard. This guide provides the technical blueprint for that process.

Comparative Analysis of Reference Standard Tiers

The selection of a reference standard is a critical decision based on the required level of accuracy and the regulatory context of the analysis. The hierarchy of standards, from the most to the least rigorous, provides a framework for this choice.

Standard TierDescriptionKey CharacteristicsUse Case & Rationale
Primary Standard A standard designated or widely acknowledged as having the highest metrological qualities, whose value is accepted without reference to other standards. Typically provided by national metrology institutes (e.g., NIST) or pharmacopeias (e.g., USP, Ph. Eur.).Highest purity; Extensive characterization; Value assigned without comparison to another chemical substance.Causality: Used for the calibration of secondary standards and in definitive analytical methods where the highest accuracy is paramount. Its value is considered the "true" value.
Certified Reference Material (CRM) A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[4] Often manufactured under an ISO 17034 quality system.[5]Certified purity/potency with stated uncertainty; Traceable to SI units; Accompanied by a comprehensive certificate.Causality: Ensures comparability and traceability of measurement results across different labs and instruments.[1] Ideal for method validation, instrument calibration, and routine QC.
Secondary Standard A standard whose character and purity have been established by comparison to a primary reference standard.Purity and identity established relative to a primary standard; Often used for routine operational control.Causality: Provides a cost-effective and practical alternative for routine analyses, preserving the more expensive primary standard. Its reliability is directly dependent on the quality of the primary standard it was qualified against.
In-House (Working) Standard A lot of material that is qualified by a laboratory for a specific purpose. Its characterization is determined by the laboratory's own procedures and requirements.Characterized using validated analytical methods; Purity assigned based on internal testing (e.g., mass balance).Causality: Necessary when no commercial primary or secondary standards are available. The onus is on the user to perform comprehensive characterization to ensure it is fit for its intended purpose.

Experimental Protocol: Qualification of an In-House Reference Standard

In the context of this compound, the qualification of an in-house standard is the most probable workflow. This process is a self-validating system designed to confirm identity, establish purity, and assign a potency value.

Workflow for In-House Standard Qualification

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Certification a Material Sourcing (Commercial Lot) b Mass Spectrometry (MS) Confirm Molecular Weight a->b c NMR Spectroscopy Confirm Structure b->c d HPLC-UV Purity (Organic Impurities) c->d h Mass Balance Calculation Assign Potency d->h e Karl Fischer Titration (Water Content) e->h f Thermogravimetric Analysis (Residue on Ignition) f->h g Headspace GC (Residual Solvents) g->h i Generate Certificate of Analysis h->i j Stability Study Protocol h->j

Caption: Workflow for qualifying an in-house reference standard.

Detailed HPLC-UV Method for Purity Analysis

This Reverse-Phase HPLC (RP-HPLC) method is designed for the separation and quantification of potential organic impurities in this compound.

Rationale:

  • Column: A C18 column is a robust, versatile choice for separating compounds of intermediate polarity like the target analyte.

  • Mobile Phase: An acidic mobile phase is crucial. The pyridine and piperidine moieties are basic and can interact with residual acidic silanols on the silica-based column, causing severe peak tailing.[6] Using an acid like formic acid protonates these basic nitrogens, minimizing this secondary interaction and resulting in sharper, more symmetrical peaks.

  • Gradient Elution: A gradient from a low to a high concentration of organic solvent (acetonitrile) ensures that impurities with a wide range of polarities can be eluted and resolved from the main peak.

Protocol Steps:

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 265 nm (A wavelength where the pyridine chromophore absorbs should be chosen; this is a typical starting point).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Solution (for system suitability): Prepare a solution of the candidate reference material at approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at the same concentration.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject the diluent (blank), followed by six replicate injections of the Standard Solution for system suitability.

    • Inject the Sample Solution.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      25.0 5 95
      30.0 5 95
      30.1 95 5

      | 35.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity = (Area of Main Peak / Total Area of All Peaks) * 100%.

Ensuring Trustworthiness: A Self-Validating System

A protocol is only trustworthy if it includes mechanisms for self-validation. In HPLC, this is achieved through System Suitability Testing (SST), which must be performed before any sample analysis.

Decision Logic for System Suitability

start Inject Standard (n=6) rt_check Retention Time RSD ≤ 1.0%? start->rt_check tailing_check Tailing Factor ≤ 2.0? rt_check->tailing_check Yes fail System is NOT Suitable Troubleshoot & Re-run rt_check->fail No plate_check Plate Count ≥ 2000? tailing_check->plate_check Yes tailing_check->fail No pass System is Suitable Proceed with Analysis plate_check->pass Yes plate_check->fail No

Caption: Decision tree for HPLC system suitability testing (SST).

SST Performance Data Comparison:

ParameterAcceptance CriterionRationale (Expertise & Experience)
Retention Time Precision Relative Standard Deviation (RSD) ≤ 1.0% over 6 injections.Demonstrates the stability and reproducibility of the pump and mobile phase composition. A stable retention time is crucial for correct peak identification.
Peak Asymmetry (Tailing Factor) Tailing factor (Tf) ≤ 2.0.A direct measure of peak shape. A value > 2 indicates undesirable interactions between the analyte and the column, which can compromise resolution and integration accuracy.[6]
Column Efficiency (Plate Count) Theoretical Plates (N) ≥ 2000.Measures the sharpness of the peak, indicating the efficiency of the separation. A low plate count suggests poor column performance, leading to inadequate separation of impurities.

Conclusion

The accurate analysis of this compound hinges on the availability of a well-characterized reference standard. In the absence of a commercial CRM, researchers must adopt a rigorous in-house qualification process. By integrating identity confirmation (MS, NMR) with a robust, validated purity method like the HPLC-UV protocol described, and by adhering to strict system suitability criteria, a laboratory can establish a trustworthy in-house standard. This meticulous approach ensures that the resulting analytical data is reliable, reproducible, and fit for purpose in a demanding research and development environment.

References

  • Merck Millipore.
  • SynThink Research Chemicals.
  • Graham B Jackson Pty Ltd.
  • Sigma-Aldrich.
  • CWS ABROAD.
  • PubChem. This compound.
  • Sigma-Aldrich. Salicylic Acid Related Compound B Pharmaceutical Secondary Standard.
  • Benchchem. Technical Support Center: Purifying 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.

Sources

Spectroscopic Characterization of Pyridine Ether Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine ethers (alkoxypyridines) represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for phenyl ethers to improve solubility and metabolic stability (lowering LogP). However, unlike their carbocyclic analogs, pyridine ethers present unique characterization challenges due to the nitrogen atom's inductive effects, potential for tautomerism (2-pyridone formation), and complex regiochemistry.

This guide provides an objective comparison of pyridine ethers against their phenyl analogs and details a self-validating spectroscopic workflow for their unambiguous identification.

Part 1: Comparative Spectral Analysis

Pyridine Ether vs. Phenyl Ether (The Benchmark)

The substitution of a benzene ring carbon with nitrogen fundamentally alters the electronic landscape. This results in predictable but distinct spectral shifts that must be accounted for during characterization.

1. Proton (

H) NMR Signatures

The pyridine nitrogen exerts a strong electron-withdrawing inductive effect (-I) and a resonance effect (-R). This deshields the


-protons (C2/C6 positions) significantly compared to benzene.

Table 1: Comparative Chemical Shifts (


, ppm) in CDCl

FeaturePhenyl Ether (Anisole)Pyridine Ether (2-Methoxypyridine)Mechanistic Cause

-Protons
7.20 – 7.35 (m)8.15 – 8.25 (dd) Nitrogen electronegativity (Deshielding)

-Protons
6.85 – 6.95 (m)6.70 – 6.80 (d) Resonance donation from Oxygen into electron-deficient ring

-Protons
6.90 – 7.00 (m)7.50 – 7.60 (td) Para-position resonance vs. inductive balance
Methoxy (

)
~3.80 (s)~3.95 (s) Slight deshielding by the electron-deficient pyridine ring

Expert Insight: In phenyl ethers, the aromatic signals often overlap as a multiplet. In pyridine ethers, the chemical shift dispersion is much wider (


 ppm), often allowing for first-order analysis without high-field instruments (600 MHz+).
2. Infrared (IR) Spectroscopy

While both scaffolds show C-H stretches, the pyridine ring introduces specific "breathing" modes and C=N vibrations absent in phenyl ethers.

  • Phenyl Ether: Characteristic C=C aromatic stretch at 1500 and 1600 cm

    
    .
    
  • Pyridine Ether:

    • C=N Stretch: Sharp, distinct band at 1580–1600 cm

      
       .
      
    • Ring Breathing: A diagnostic band often appears near 990–1000 cm

      
        (absent in benzene derivatives).
      

Part 2: Regioisomer Discrimination (The Core Challenge)

Synthesizing pyridine ethers via nucleophilic aromatic substitution (


) often yields mixtures of regioisomers (e.g., 2- vs. 4-substitution) or side products (N-alkylation vs. O-alkylation). Distinguishing these requires precise analysis of coupling constants (

).
Coupling Constant Logic

Unlike the uniform


 values in benzene (~7-8 Hz), pyridine coupling constants are highly dependent on the bond order relative to the nitrogen.
  • 
     (Ortho):  ~4.5 – 5.5 Hz (Smaller than benzene ortho)
    
  • 
     (Ortho):  ~7.0 – 8.5 Hz (Resembles benzene ortho)
    
  • 
     (Meta):  ~1.0 – 2.0 Hz
    
  • 
     (Para):  < 1.0 Hz (Often not resolved)
    
Workflow: Regioisomer Identification

The following diagram outlines the logical flow for determining substitution patterns using standard 1D and 2D NMR techniques.

RegioisomerID Start Unknown Pyridine Ether Isomer Step1 1. Analyze 1H NMR Multiplicity Start->Step1 Decision1 Are there two doublets? Step1->Decision1 Path2Sub Calculate J-Coupling Decision1->Path2Sub Yes Decision2 Is there a singlet? Decision1->Decision2 No (Complex) Res23 J ≈ 4-5 Hz (2,3-Substitution) Path2Sub->Res23 Res34 J ≈ 8 Hz (3,4-Substitution) Path2Sub->Res34 HMBC Run 1H-13C HMBC (Definitive Check) Res23->HMBC Verify Res34->HMBC Verify Path26 Check Integration (Symmetry) Decision2->Path26 Yes (2H singlet) Decision2->HMBC Ambiguous Res26 2,6-Disubstitution (Symmetric) Path26->Res26 Final Confirm C2 vs C4 via 3-bond coupling to Nitrogen C HMBC->Final

Figure 1: Decision tree for distinguishing pyridine ether regioisomers based on coupling constants and HMBC connectivity.

Part 3: Experimental Protocols

Protocol 1: Self-Validating Synthesis & Characterization

Objective: Synthesize 2-ethoxypyridine and validate O-alkylation (Ether) vs. N-alkylation (Pyridone).

Reagents: 2-Chloropyridine (1.0 eq), Sodium Ethoxide (1.2 eq), DMF (anhydrous).

Step-by-Step Methodology:

  • Reaction: Dissolve 2-chloropyridine in DMF under

    
    . Add NaOEt slowly at 0°C. Heat to 80°C for 4 hours.
    
  • Workup (Critical): Pour into water. Extract with Diethyl Ether (

    
    ).
    
    • Note: Pyridones are often water-soluble or precipitate as solids. Ethers are highly soluble in organics. This is the first purification checkpoint.

  • Sample Prep: Dissolve 10 mg of oil in 0.6 mL

    
    .
    
  • NMR Validation (The "O vs N" Test):

    • Target Signal: Look for the Carbonyl Carbon in

      
      C NMR.
      
    • Ether (Desired): C-O carbon appears at ~164 ppm .

    • Pyridone (Impurity): C=O amide carbonyl appears at ~160-162 ppm , but the key differentiator is the N-H or N-R proton in

      
      H NMR (broad singlet ~11-13 ppm if NH, or distinct N-Ethyl quartet at ~4.0 ppm).
      
Protocol 2: Mass Spectrometry Fragmentation Analysis

Pyridine ethers exhibit a distinct fragmentation pathway compared to phenyl ethers due to the stability of the nitrogen-containing ring.

Instrument Settings:

  • Ionization: ESI+ or EI (70 eV)

  • Source Temp: 200°C

Fragmentation Logic:

  • Molecular Ion (

    
    ):  Usually distinct for pyridine ethers.
    
  • Primary Loss:

    • Phenyl Ether: Loss of Formaldehyde (

      
      ) or Methyl radical.
      
    • Pyridine Ether: Frequently loses CO (28 Da) and HCN (27 Da) .

    • Diagnostic: Look for the

      
       peak. This ring contraction is characteristic of 2-pyridones/ethers rearranging in the gas phase.
      

Part 4: Advanced Characterization (HMBC)

When standard 1D NMR is inconclusive (e.g., distinguishing 2-methoxy-3-methylpyridine from 2-methoxy-5-methylpyridine), Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.

Mechanism: HMBC detects 2-bond (


) and 3-bond (

) couplings.
  • The "Anchor": The Methoxy protons (

    
     3.[1]95) will show a strong 
    
    
    
    correlation to the ipso-carbon (C2).
  • The Discriminator:

    • If 2-methoxy-3-methyl : The methyl protons will also show a correlation to C2.

    • If 2-methoxy-5-methyl : The methyl protons will correlate to C4 and C6, but not C2.

HMBC_Logic Methoxy Methoxy Protons (3.95 ppm) C2 C2 Carbon (164 ppm) Methoxy->C2 Strong 3-bond correlation Methyl Methyl Protons (Substituent) Methyl->C2 Correlation = 3-Substituted

Figure 2: HMBC connectivity logic. The convergence of correlations on C2 confirms the proximity of the substituent to the ether linkage.

References

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR shifts and coupling constants).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Foundational text on Pyridine tautomerism and reactivity).

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Verified source for heterocyclic chemical shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for specific IR and MS spectra of 2-methoxypyridine).

Sources

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